molecular formula C4H9N3 B169398 N-Cyclopropylguanidine CAS No. 168627-33-6

N-Cyclopropylguanidine

Cat. No.: B169398
CAS No.: 168627-33-6
M. Wt: 99.13 g/mol
InChI Key: AYTUUEWDUBHMBC-UHFFFAOYSA-N
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Description

N-Cyclopropylguanidine is a chemical compound with the molecular formula C4H9N3. It is a derivative of guanidine, where one of the nitrogen atoms is substituted with a cyclopropyl group. This compound is known for its high basicity and ability to form stable hydrogen bonds, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylguanidine typically involves the reaction of cyclopropylamine with a guanidine precursor. One common method is the reaction of cyclopropylamine with S-methylisothiourea under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclopropylguanidine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Methylguanidine
  • N-Ethylguanidine
  • N-Phenylguanidine

Comparison: N-Cyclopropylguanidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other guanidine derivatives. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound in both research and industrial applications .

Biological Activity

N-Cyclopropylguanidine is a synthetic compound belonging to the guanidine family, which has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by a cyclopropyl group attached to the guanidine structure. Its synthesis typically involves the reaction of cyclopropylamine with cyanamide, followed by acetic acid addition to form the acetate salt. The compound has been investigated for various biological activities, including antimicrobial and enzyme inhibition properties.

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study focusing on guanidinium compounds, the compound L15, which contains a guanidinium motif, exhibited significant antibacterial effects with a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes and interference with protein secretion processes .

2. Enzyme Inhibition

The compound is also being researched for its role as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are implicated in various pathologies including cancer and inflammation. Structure-activity relationship studies have indicated that modifications to the guanidine scaffold can enhance selectivity and potency against these enzymes. For instance, selective inhibitors derived from guanidine structures have been shown to alter cellular sphingosine-1-phosphate levels, impacting cell survival and proliferation .

This compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The guanidinium group facilitates electrostatic interactions with active sites of enzymes and receptors, enhancing binding affinity and specificity .
  • Signal Transduction Modulation : By inhibiting sphingosine kinases, this compound can modulate pathways involved in cell signaling and apoptosis .
  • Antibacterial Mechanism : The compound's ability to disrupt bacterial membranes may be linked to its cationic nature, which enhances cellular uptake in Gram-negative bacteria .

Case Studies

  • SphK Inhibition : A study demonstrated that a novel guanidine-based compound showed selective inhibition of SphK2 with significant effects on U937 cells in vitro. This compound altered cellular signaling pathways related to apoptosis and proliferation, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity : In another investigation, L15 was identified as a potent antibiotic against MRSA through a series of structure-activity relationship studies. The binding mode was elucidated using molecular docking techniques, confirming the importance of the guanidinium group for its antibacterial efficacy .

Data Tables

Activity Target Pathway/Organism MIC/IC50 Value Reference
AntibacterialMRSA1.5 µM
AntibacterialE. coli12.5 µM
Enzyme InhibitionSphK1/SphK2Potent inhibition
Apoptosis InductionU937 CellsSignificant effect

Properties

IUPAC Name

2-cyclopropylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUUEWDUBHMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397850
Record name N-Cyclopropylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168627-33-6
Record name N-Cyclopropylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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